Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 925437-87-2
VCID: VC2486726
InChI: InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N
Molecular Formula: C21H27N5O2S
Molecular Weight: 413.5 g/mol

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate

CAS No.: 925437-87-2

Cat. No.: VC2486726

Molecular Formula: C21H27N5O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate - 925437-87-2

Specification

CAS No. 925437-87-2
Molecular Formula C21H27N5O2S
Molecular Weight 413.5 g/mol
IUPAC Name tert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3
Standard InChI Key MFENNGNCCWZOCX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N

Introduction

Chemical Properties and Structure

Basic Information

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate is characterized by specific physicochemical properties that determine its behavior in chemical and biological systems. Table 1 summarizes the essential chemical information of the compound.

PropertyValueReference
CAS Number925437-87-2
Molecular FormulaC21H27N5O2S
Molecular Weight413.5 g/mol
IUPAC Nametert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl]piperazine-1-carboxylate
Standard InChIInChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3
Standard InChIKeyMFENNGNCCWZOCX-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N

The molecule contains multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The amino group on the phenyl ring can participate in hydrogen bonding as a donor, while the nitrogen atoms in the imidazo[2,1-b] thiazole system and piperazine ring can act as hydrogen bond acceptors. The tert-butyloxycarbonyl group serves as a protecting group for the piperazine nitrogen, which is commonly used in synthetic organic chemistry.

Structural Characteristics

The structural architecture of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate consists of several key components that contribute to its potential biological activities and chemical properties:

  • Imidazo[2,1-b] thiazole core: This fused heterocyclic system forms the central scaffold of the molecule and is known to confer biological activity in numerous pharmaceutical compounds .

  • 2-Aminophenyl substituent: Attached at position 6 of the imidazo[2,1-b] thiazole core, this group can participate in hydrogen bonding interactions with biological targets and may contribute to the compound's potential pharmacological properties.

  • Piperazine ring: Connected to the imidazo[2,1-b] thiazole core via a methylene bridge, this six-membered heterocycle containing two nitrogen atoms in para positions is a common pharmacophore in many drugs .

  • tert-Butyloxycarbonyl (Boc) group: This protecting group on one of the piperazine nitrogens is typically used in organic synthesis to protect amines and can be readily removed under acidic conditions, suggesting this compound may serve as an intermediate in the synthesis of more complex molecules .

Synthesis Methods

Specific Synthetic Routes

For imidazo[2,1-b]thiazole derivatives with piperazine substituents, more specific synthetic pathways have been documented. One approach involves a multi-step reaction sequence as outlined in research on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates . This pathway typically includes:

  • Synthesis of ethyl-2-aminothiazole-4-carboxylate through condensation of ethyl bromopyruvate and thiourea in ethanol under reflux conditions.

  • Cyclization of the aminothiazole intermediate with phenacyl bromides in ethanol at reflux temperature to form the imidazo[2,1-b]thiazole core.

  • Hydrolysis of the ester group using lithium hydroxide monohydrate to produce carboxylic acid derivatives.

  • Preparation of aryl sulfonyl piperazine intermediates through established procedures.

  • Coupling of the carboxylic acid intermediates with the prepared piperazine derivatives using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF .

For the synthesis of N-substituted piperazine-linked imidazo[2,1-b]thiazole derivatives, another three-step reaction sequence has been reported involving:

  • Condensation of 1,3-dichloroacetone and thiourea.

  • Coupling with substituted piperazines to yield intermediates.

  • Cyclization with substituted α-bromoacetophenones to produce the desired imidazo[2,1-b]thiazole derivatives in excellent yields .

These methodologies provide valuable insights into potential synthetic routes for tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b] thiazol-3-yl]methyl}piperazine-1-carboxylate, though specific conditions would need to be optimized for this particular compound.

Biological Activity and Applications

Structural FeaturePotential Contribution to ActivityReferences
Imidazo[2,1-b] thiazole coreEssential scaffold for bioactivity; influences binding to target proteins
2-Aminophenyl substituentMay enhance binding through hydrogen bonding interactions; potential for further functionalization
Piperazine linkerImproves water solubility; acts as a spacer between pharmacophores; potential for additional functionalization
tert-Butyloxycarbonyl groupProtecting group; may be removed to allow further derivatization

Studies on structurally related compounds indicate that modifications to the aryl substituents on the imidazo[2,1-b] thiazole core and variations in the linking groups can significantly influence biological activity, potentially leading to compounds with enhanced efficacy and selectivity for specific targets .

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